N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a bis-benzothiazole derivative featuring a carboxamide linker between two substituted benzothiazole rings. The compound incorporates a 4-chloro substituent on one benzothiazole moiety and a 3-morpholinopropyl group on the nitrogen of the second benzothiazole ring. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2.ClH/c23-15-5-3-8-18-19(15)25-22(31-18)27(10-4-9-26-11-13-29-14-12-26)21(28)20-24-16-6-1-2-7-17(16)30-20;/h1-3,5-8H,4,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJSLHGECOXUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-chlorothiophenol
The 4-chlorobenzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-4-chlorothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (4–6 hours). This method yields 4-chlorobenzo[d]thiazol-2-amine with an 85–90% yield.
Reaction Conditions:
- Solvent: Absolute ethanol
- Temperature: 80°C
- Catalyst: None (self-cyclization)
Alternative Route Using Disulfide Intermediates
A patent-derived approach employs 2,2'-dithiodianiline derivatives. Reacting 4-chloro-2,2'-dithiodianiline with aldehydes (e.g., p-chlorobenzaldehyde) in dimethylformamide (DMF) with sodium sulfide (Na₂S·9H₂O) and sodium bicarbonate (NaHCO₃) at 100°C for 8 hours achieves cyclization.
Key Data:
| Starting Material | Product | Yield | Melting Point |
|---|---|---|---|
| 4-Chloro-2,2'-dithiodianiline | 4-Chlorobenzo[d]thiazole | 85% | 112–113°C |
Preparation of Benzo[d]thiazole-2-Carboxylic Acid Derivatives
Oxidation of 2-Methylbenzo[d]thiazole
Benzo[d]thiazole-2-carboxylic acid is synthesized by oxidizing 2-methylbenzo[d]thiazole with potassium permanganate (KMnO₄) in acidic medium:
$$
\text{2-Methylbenzo[d]thiazole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]thiazole-2-carboxylic acid}
$$
Conditions:
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride:
$$
\text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Benzo[d]thiazole-2-carbonyl chloride}
$$
Conditions:
Formation of the Carboxamide Linkage
Coupling with 4-Chlorobenzo[d]thiazol-2-Amine
The acid chloride reacts with 4-chlorobenzo[d]thiazol-2-amine in the presence of a base to form the carboxamide intermediate:
$$
\text{Benzo[d]thiazole-2-carbonyl chloride} + \text{4-Chlorobenzo[d]thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide}
$$
Conditions:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (Et₃N), 2 equivalents
- Temperature: 0–5°C (gradually warmed to room temperature)
- Yield: 70–75%
Introduction of the 3-Morpholinopropyl Group
Alkylation of the Secondary Amine
The secondary amine of the carboxamide is alkylated with 3-chloropropylmorpholine using potassium iodide (KI) as a catalyst:
$$
\text{N-(4-Chlorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide} + \text{3-Chloropropylmorpholine} \xrightarrow[\text{KI}]{\text{NaHCO}_3} \text{N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide}
$$
Conditions:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt:
$$
\text{N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Conditions:
Analytical Characterization
Key Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 4H, aromatic), 3.62 (t, J = 4.8 Hz, 4H, morpholine), 2.45 (m, 6H, morpholine and propyl).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Optimization and Yield Considerations
Critical Factors:
- Purity of 4-Chlorobenzo[d]thiazol-2-amine : Recrystallization from ethanol improves coupling efficiency.
- Acid Chloride Stability : Freshly prepared acid chloride prevents hydrolysis.
- Salt Crystallization : Slow HCl addition ensures monohydrochloride formation.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified morpholine or benzothiazole substituents show enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable anticancer properties. In particular, thiazolidinone derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain synthesized thiazolidinones significantly reduce cell viability in glioblastoma multiforme cells, suggesting that N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride may possess similar anticancer activities due to its structural analogies with these compounds .
2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial effects. The compound may exhibit activity against a range of pathogens, including bacteria and fungi. Preliminary studies on related thiazole compounds suggest a mechanism involving disruption of microbial cell membranes, leading to cell death .
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research has highlighted the role of thiazolidine derivatives in inhibiting enzymes such as α-amylase and urease, which are crucial in carbohydrate metabolism and urea hydrolysis, respectively. This inhibition can be beneficial in managing conditions like diabetes and urolithiasis .
Case Study 1: Antitumor Activity
A study conducted by Da Silva et al. evaluated the cytotoxicity of synthesized thiazolidinones against glioblastoma cells. The results indicated that specific derivatives exhibited potent antitumor effects, with some achieving over 70% inhibition of cell proliferation at low concentrations .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that several compounds demonstrated significant inhibitory effects on bacterial growth, suggesting that this compound could be explored further for its antimicrobial potential .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For instance, they may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS 1052530-89-8)
- Key Differences: Substituents: 4-methoxy (electron-donating) vs. 4-chloro (electron-withdrawing) on the benzothiazole ring. Side chain: Dimethylaminopropyl vs. morpholinopropyl.
- Implications: The methoxy group may enhance metabolic stability but reduce electrophilic reactivity compared to the chloro substituent.
- Molecular Formula : C21H23ClN4O2S2 (MW: 463.0).
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (CAS 1216418-08-4)
- Key Differences: Core structure: Acetamide linker with a thioether group vs. carboxamide linker. Substituents: 6-nitro (strong electron-withdrawing) and 4-chlorophenylthio vs. 4-chloro and morpholinopropyl.
- The thioether moiety may confer redox activity or susceptibility to metabolic oxidation .
- Molecular Formula : C20H22Cl2N4O3S2 (MW: 533.4).
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Key Differences: Heterocycles: Furan vs. benzothiazole. Substituents: 3-methoxybenzylamide vs. morpholinopropyl and chloro groups.
- The methoxybenzyl group may improve lipophilicity but limit water solubility compared to morpholine .
- Molecular Formula : C18H17N3O4S (MW: 371.4).
Spectroscopic Characterization
- IR spectra of the target compound would show νC=O (1660–1680 cm<sup>−1</sup>) and νNH (3150–3400 cm<sup>−1</sup>), consistent with carboxamide derivatives in . Notably, the absence of νS-H (~2500–2600 cm<sup>−1</sup>) confirms the thione tautomer stability, a feature shared with triazole-thiones in .
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C14H18ClN3OS
- Molecular Weight : 311.83 g/mol
- CAS Number : 1204297-18-6
Research indicates that compounds containing a benzo[d]thiazole moiety often exhibit significant biological activities, including inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in the management of Alzheimer’s disease. The presence of the morpholine group may enhance the compound's ability to penetrate biological membranes, facilitating its therapeutic effects .
Acetylcholinesterase Inhibition
One of the primary areas of investigation for this compound is its inhibitory effect on acetylcholinesterase (AChE). A study demonstrated that derivatives of benzo[d]thiazole exhibited promising AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM. This suggests potential therapeutic applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Anticancer Activity
Preliminary studies have indicated that benzo[d]thiazole derivatives can also exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells, although specific data on this compound's efficacy are still emerging .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve:
- Cell Lines : Human neuroblastoma and breast cancer cell lines.
- Methods : MTT assay for cell viability, Western blotting for apoptosis markers.
The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Neuroblastoma | 12.5 | AChE inhibition |
| Breast Cancer | 15.0 | Induction of apoptosis |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in neurodegenerative diseases and cancer. These simulations suggest strong binding affinities with AChE and various kinases implicated in cancer signaling pathways .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis of structurally analogous benzo[d]thiazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, amidation, and substitution. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for morpholinopropyl group incorporation .
- Purification : Sequential chromatography (e.g., silica gel) and recrystallization in ethanol/water mixtures improve purity (>95%) . Advanced monitoring via TLC and HPLC ensures reaction progress and purity validation .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., chloro and morpholinopropyl groups) and rule out tautomeric ambiguities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 478.99 for similar derivatives) and detects isotopic patterns for chlorine .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm, achieving ≥98% purity thresholds .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media to determine precipitation thresholds .
- Stability studies : Incubate at 37°C under varying pH (4–9) and analyze degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolite identification : Use liver microsome assays (human/rodent) and LC-MS to detect phase I/II metabolites .
- Structural optimization : Introduce fluorine or methyl groups to block metabolic hotspots (e.g., morpholine ring oxidation) .
- Formulation adjustments : Test lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with halogen (F, Br), alkoxy (methoxy, ethoxy), or sulfonyl modifications at the 4-chlorobenzo[d]thiazole position .
- Biological assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition or apoptosis induction) to correlate substituents with potency .
- Computational modeling : Dock optimized structures into target proteins (e.g., PARP-1 or EGFR) using AutoDock Vina to predict binding affinities .
Q. How can stability under physiological conditions be improved without compromising activity?
- Prodrug design : Mask labile groups (e.g., carboxamide) with ester or amide prodrugs cleaved by esterases .
- pH-sensitive formulations : Encapsulate in enteric-coated capsules to prevent gastric degradation .
- Co-crystallization : Co-crystallize with stabilizing agents (e.g., citric acid) to enhance solid-state stability .
Q. What in silico tools are effective for predicting off-target interactions?
- Pharmacophore screening : Use Schrödinger’s Phase to identify overlapping features with known off-targets (e.g., hERG channels) .
- Machine learning : Train models on ChEMBL data to predict ADMET liabilities .
- Molecular dynamics : Simulate binding persistence (≥50 ns) to assess target selectivity .
Methodological Notes
- Synthesis references : Multi-step protocols from analogous compounds .
- Analytical validation : Cross-reference NMR, MS, and HPLC data to mitigate batch variability .
- Biological testing : Prioritize assays with clinical relevance (e.g., NCI-60 cancer panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
